molecular formula C10H8O B043280 1-Naphthol-2,3,4,5,6,7,8-d7 CAS No. 124251-84-9

1-Naphthol-2,3,4,5,6,7,8-d7

Cat. No.: B043280
CAS No.: 124251-84-9
M. Wt: 151.21 g/mol
InChI Key: KJCVRFUGPWSIIH-GSNKEKJESA-N
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Description

1-Naphthol-2,3,4,5,6,7,8-d7 is a deuterated form of 1-naphthol, where seven hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research due to its unique isotopic properties. The molecular formula of this compound is C10D7HO, and it has a molecular weight of 151.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Naphthol-2,3,4,5,6,7,8-d7 can be synthesized through the deuteration of 1-naphthol. The process involves the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure complete deuteration .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to achieve high isotopic purity. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: 1-Naphthol-2,3,4,5,6,7,8-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Naphthol-2,3,4,5,6,7,8-d7 is widely used in scientific research due to its unique isotopic properties. Some of its applications include:

Comparison with Similar Compounds

    2-Naphthol-1,3,4,5,6,7,8-d7: Another deuterated naphthol with similar isotopic properties.

    Naphthalene-d8: A fully deuterated form of naphthalene.

    1-Aminonaphthalene-d7: A deuterated form of 1-aminonaphthalene

Uniqueness: 1-Naphthol-2,3,4,5,6,7,8-d7 is unique due to its specific deuteration pattern, which makes it particularly useful in studies requiring precise isotopic labeling. Its properties allow for detailed analysis of reaction mechanisms and metabolic pathways, distinguishing it from other deuterated compounds .

Properties

IUPAC Name

2,3,4,5,6,7,8-heptadeuterionaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H/i1D,2D,3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCVRFUGPWSIIH-GSNKEKJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2O)[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583893
Record name (~2~H_7_)Naphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124251-84-9
Record name (~2~H_7_)Naphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 124251-84-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Naphthol-2,3,4,5,6,7,8-d7
Reactant of Route 2
1-Naphthol-2,3,4,5,6,7,8-d7
Reactant of Route 3
1-Naphthol-2,3,4,5,6,7,8-d7
Reactant of Route 4
1-Naphthol-2,3,4,5,6,7,8-d7
Reactant of Route 5
1-Naphthol-2,3,4,5,6,7,8-d7
Reactant of Route 6
1-Naphthol-2,3,4,5,6,7,8-d7

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